molecular formula C25H27N3O5 B11027905 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide

Cat. No.: B11027905
M. Wt: 449.5 g/mol
InChI Key: RAIMOJIPUXNUCE-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with dimethoxy and methyl groups, and an acetamide side chain linked to a benzimidazole moiety. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide typically involves multiple steps. The starting material is often a chromen-2-one derivative, which undergoes various chemical transformations to introduce the desired substituents. Common synthetic routes include:

    Methoxylation: Introduction of methoxy groups at the 7 and 8 positions of the chromen-2-one core.

    Methylation: Addition of a methyl group at the 4 position.

    Acetylation: Formation of the acetamide side chain.

    Benzimidazole coupling: Attachment of the benzimidazole moiety to the acetamide side chain.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of cellular receptors to influence signal transduction.

    Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: A structurally related compound with similar chemical properties.

    7-(carboxymethoxy)-4-methylcoumarin: Another chromen-2-one derivative with different substituents.

Uniqueness

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]acetamide

InChI

InChI=1S/C25H27N3O5/c1-15-16-11-12-20(31-3)24(32-4)23(16)33-25(30)17(15)14-22(29)26-13-7-10-21-27-18-8-5-6-9-19(18)28(21)2/h5-6,8-9,11-12H,7,10,13-14H2,1-4H3,(H,26,29)

InChI Key

RAIMOJIPUXNUCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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